3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 1,4-dioxaspiro(4,5)dec-2-ylmethyl methyl ester
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Overview
Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 1,4-dioxaspiro(4,5)dec-2-ylmethyl methyl ester is a complex organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 1,4-dioxaspiro(4,5)dec-2-ylmethyl methyl ester typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the pyridine ring through cyclization reactions.
Step 2: Introduction of the carboxylic acid groups via oxidation reactions.
Step 3: Addition of the nitrophenyl group through nitration reactions.
Step 4: Formation of the spiro compound through spirocyclization reactions.
Step 5: Esterification to form the final ester compound.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with amine groups replacing nitro groups.
Substituted Derivatives: Compounds with different functional groups replacing original groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a catalyst or catalyst precursor in various organic reactions.
Material Science:
Biology
Biological Activity: Investigation of its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug Development: Exploration of its potential as a lead compound for the development of new pharmaceuticals.
Industry
Agrochemicals: Potential use as a pesticide or herbicide.
Polymers: Incorporation into polymer matrices to enhance material properties.
Mechanism of Action
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 1,4-dioxaspiro(4,5)dec-2-ylmethyl methyl ester may involve interactions with specific molecular targets such as enzymes, receptors, or DNA. The compound’s effects are likely mediated through pathways involving these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
3,5-Pyridinedicarboxylic acid derivatives: Compounds with similar core structures but different substituents.
Spiro compounds: Compounds with spirocyclic structures similar to the spiro(4,5)decane moiety.
Uniqueness
The unique combination of functional groups and structural features in 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 1,4-dioxaspiro(4,5)dec-2-ylmethyl methyl ester may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
108914-32-5 |
---|---|
Molecular Formula |
C25H30N2O8 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
5-O-(1,4-dioxaspiro[4.5]decan-3-ylmethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H30N2O8/c1-15-20(23(28)32-3)22(17-8-7-9-18(12-17)27(30)31)21(16(2)26-15)24(29)33-13-19-14-34-25(35-19)10-5-4-6-11-25/h7-9,12,19,22,26H,4-6,10-11,13-14H2,1-3H3 |
InChI Key |
HWLHCKNUCMUAMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2COC3(O2)CCCCC3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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